methyl N-methyl-N-(4-nitrophenyl)carbamate
Description
Contextualization within Carbamate (B1207046) Chemistry
Carbamates are a class of organic compounds formally derived from the unstable carbamic acid. scielo.br Their defining feature is the carbamate functional group, which can be considered a hybrid of an ester and an amide. nih.gov This unique structural arrangement confers significant chemical stability, stemming from resonance between the amide and carboxyl groups. nih.govacs.org
The carbamate group possesses both a hydrogen bond acceptor (the carbonyl oxygen) and, if unsubstituted or monosubstituted on the nitrogen, a hydrogen bond donor (the N-H group). nih.gov This capability for hydrogen bonding, along with their proteolytic stability and ability to permeate cell membranes, makes carbamates valuable motifs in medicinal chemistry, where they are often used as stable surrogates for peptide bonds. nih.govacs.org Carbamates are integral structural components in numerous approved drugs and prodrugs for a wide range of diseases. nih.gov Beyond medicine, their biological activity has led to their widespread use as pesticides in agriculture. scielo.brresearchgate.net
Importance of 4-Nitrophenyl Moiety in Organic Synthesis and Reactivity
The 4-nitrophenyl group is a critical component that dictates much of the reactivity of methyl N-methyl-N-(4-nitrophenyl)carbamate. The nitro (-NO2) group is strongly electron-withdrawing, which significantly influences the electronic properties of the attached phenyl ring. ontosight.ai This electron-withdrawing nature makes the aromatic ring more susceptible to nucleophilic attack. ontosight.ai
Crucially, this electronic effect makes the 4-nitrophenoxide ion an excellent leaving group in nucleophilic substitution reactions. emerginginvestigators.orgnih.gov This property is widely exploited in organic synthesis. For instance, mixed carbonates containing a 4-nitrophenyl moiety are frequently used as activating agents for the synthesis of a wide array of other carbamates. acs.orgbeilstein-journals.org The reaction of an alcohol with 4-nitrophenyl chloroformate yields an activated carbonate, which then readily reacts with an amine to form the desired carbamate product. acs.org
Furthermore, 4-nitrophenyl carbamates have been developed as base-labile protecting groups for amines. emerginginvestigators.orgemerginginvestigators.org These groups are stable under acidic and neutral conditions but are readily cleaved under mild basic conditions. emerginginvestigators.org A significant advantage of this system is that the cleavage releases the 4-nitrophenolate (B89219) ion, which is bright yellow, allowing for the progress of the deprotection reaction to be easily monitored using UV-visible spectroscopy. emerginginvestigators.orgemerginginvestigators.orgwikipedia.org
Overview of Academic Research Trajectories for this compound
Direct academic research focusing specifically on this compound (CAS No. 10252-27-4) is not extensively documented in publicly available literature. scbt.comchiralen.com However, its research trajectory can be inferred from studies on closely related structural analogues. The scientific interest in this class of compounds generally falls into two main categories: bioactive agents and synthetic intermediates.
One significant area of research involves their use as enzyme inhibitors. For example, a similar compound, N-butyl-N-methyl-(4-nitrophenyl) carbamate, has been identified as a specific active-site titrator for bile-salt-dependent lipases. nih.gov The mechanism involves the enzymatic nucleophilic attack on the carbamate's carbonyl carbon, leading to the formation of an inactive carbamylated enzyme and the release of 4-nitrophenol (B140041). nih.gov This suggests a research pathway for this compound in the field of enzymology, specifically in the design of mechanism-based inhibitors.
Another major research trajectory is the use of such compounds as versatile building blocks in organic synthesis. The analogue N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate serves as a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals like dyes and fragrances. lookchem.com Its structure allows it to participate in a range of chemical reactions to create more complex molecules. lookchem.com This indicates a likely application for this compound as a synthetic precursor in various chemical industries.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 10252-27-4 | chiralen.com |
| Molecular Formula | C9H10N2O4 | scbt.com |
| Molecular Weight | 210.19 g/mol | scbt.com |
Scope and Focus of Current Research Directions
Current and future research involving this compound and its analogues is likely to continue along these established lines, with a focus on leveraging its unique structural features for advanced applications.
Medicinal and Agrochemical Synthesis: The compound is a prime candidate for use as a synthetic intermediate in the development of new drugs and crop protection agents. lookchem.com Its activated 4-nitrophenyl group facilitates reactions to build more complex molecular architectures with desired biological activities. lookchem.com
Enzyme Inhibition and Probe Development: Building on studies of similar carbamates, there is potential for research into this compound as a specific inhibitor for various enzymes, particularly serine hydrolases. nih.gov The release of the chromogenic 4-nitrophenolate upon reaction makes it an attractive tool for studying enzyme mechanisms and for high-throughput screening assays. nih.gov
Polymer and Materials Chemistry: The reactivity of 4-nitrophenyl carbonates and carbamates in reactions with nucleophiles makes them suitable for applications in polymer chemistry. nih.govbeilstein-journals.org Research could explore the use of this compound in the synthesis of novel polycarbamates or as a surface modification agent.
Advanced Protecting Group Strategies: The general utility of 4-nitrophenyl carbamates as base-labile, colorimetrically trackable protecting groups suggests that further research could refine their application in complex, multi-step organic syntheses where orthogonal protection schemes are required. emerginginvestigators.orgemerginginvestigators.org
| Compound Name | Structure | Key Research Application | Reference |
|---|---|---|---|
| This compound | Synthetic intermediate | scbt.comchiralen.com | |
| N-Butyl-N-methyl-(4-nitrophenyl) carbamate | Active-site titrator of bile-salt-dependent lipase | nih.gov | |
| N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate | Intermediate for pharmaceuticals and agrochemicals | lookchem.com | |
| Methyl (4-nitrophenyl)carbamate | Subject of kinetic studies of aminolysis | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-methyl-N-(4-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(9(12)15-2)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGDJJPODOSUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346264 | |
| Record name | methyl N-methyl-N-(4-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10252-27-4 | |
| Record name | methyl N-methyl-N-(4-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations in Carbamate Formation
Established Synthetic Pathways to Methyl N-methyl-N-(4-nitrophenyl)carbamate
The synthesis of this target compound is most commonly approached through nucleophilic substitution, a cornerstone of organic chemistry.
The principal and most direct route for synthesizing this compound involves the reaction of 4-nitrophenyl chloroformate with N-methylamine. This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of N-methylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.
An alternative strategy for forming the carbamate (B1207046) bond, particularly for analogous compounds, is the carbamoyl chloride route. This two-step process involves the initial formation of a carbamoyl chloride, which then serves as a stable, isolable intermediate.
First, a secondary amine, such as N-methyl-4-nitroaniline, is reacted with phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) to generate the corresponding N-methyl-N-(4-nitrophenyl)carbamoyl chloride. google.comresearchgate.net This intermediate can then be reacted with an alcohol—in this case, methanol—in a subsequent step to yield the final methyl carbamate product. This method offers the advantage of avoiding the direct handling of potentially more sensitive reactants in a one-pot procedure and allows for the purification of the carbamoyl chloride intermediate. organic-chemistry.org
Reaction Conditions and Optimization Strategies
The efficiency and outcome of carbamate synthesis are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalysis is crucial for achieving high yield and purity.
Table 1: Effect of Solvent on Carbamate Synthesis
| Solvent | Typical Application | Advantages |
|---|---|---|
| Dichloromethane (DCM) | General purpose for chloroformate reactions google.com | Good solubility for reactants, inert. |
| Acetone | Alternative for certain carbamate syntheses google.com | Can influence reaction rates. |
| Acetonitrile (MeCN) | Used in various carbamate formation reactions nih.gov | Polar aprotic, good for dissolving salts. |
This table provides a general overview of solvents used in similar carbamate syntheses.
Temperature control is a key factor in maximizing yield and minimizing side reactions. While many carbamate formations proceed readily at room temperature, certain reactions benefit from cooling. epa.govresearchgate.net For highly reactive nucleophiles or substrates, lowering the temperature to 0-5°C or even as low as -78°C can prevent undesired side reactions and improve the selectivity and yield of the desired product. google.comemerginginvestigators.org
Furthermore, the exclusion of water is paramount. Chloroformates and carbamoyl chlorides are highly susceptible to hydrolysis. Therefore, reactions must be conducted under anhydrous (dry) conditions, often involving flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon), to prevent the decomposition of the starting materials and formation of unwanted byproducts. reddit.com
Table 2: Influence of Temperature on Reaction Yield for an Analogous Carbamate Synthesis
| Temperature | Yield | Reference |
|---|---|---|
| 0-5°C | 39% | google.com |
Data from a synthesis of a similar aminoalkylphenyl carbamate via the chloroformate route, demonstrating the significant impact of temperature.
Bases play a dual role in carbamate synthesis. Their primary function is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated from the reaction of an amine with a chloroformate or phosgene. google.com Tertiary amines like triethylamine are commonly used for this purpose. google.comemerginginvestigators.org By removing HCl from the reaction mixture, the base prevents the protonation of the reactant amine, which would render it non-nucleophilic, and drives the reaction equilibrium toward the product.
Industrial-Scale Synthetic Adaptations and Challenges
Transitioning carbamate synthesis from the laboratory to an industrial scale requires significant adaptation of methodologies to ensure safety, efficiency, and economic viability. Key challenges include precise control over reaction parameters, developing scalable purification methods, and minimizing the formation of unwanted byproducts.
Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the industrial synthesis of carbamates and their analogues. Flow reactors offer significant advantages in terms of safety, process control, and efficiency. The small internal volume of these reactors enhances heat and mass transfer, allowing for the safe execution of highly exothermic reactions under conditions that would be hazardous in large batch reactors.
The precise control over parameters such as temperature, pressure, residence time, and stoichiometry in a continuous flow setup leads to improved reaction yields and higher product selectivity. For instance, in the carbamoylation of aniline with dimethyl carbonate (DMC), a continuous-flow process using a zinc carbonate catalyst achieved 98% conversion and 97% selectivity by optimizing the aniline/DMC ratio, temperature, and flow rate. core.ac.uk This level of control is crucial for minimizing side reactions and ensuring consistent product quality.
Furthermore, continuous flow systems can be easily automated and integrated into multi-step synthesis sequences, which streamlines the production process and reduces manual intervention. The technology's scalability is another key advantage; increasing production capacity can often be achieved by extending the operation time or by "scaling out," which involves running multiple reactors in parallel, rather than designing larger, more complex batch reactors.
Key Advantages of Continuous Flow Reactors for Carbamate Synthesis:
| Feature | Benefit |
| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions. |
| Precise Process Control | Accurate control of temperature, pressure, and residence time leads to higher yields and selectivity. |
| Improved Heat & Mass Transfer | Efficient mixing and heat exchange prevent the formation of hot spots and reduce byproduct formation. |
| Scalability | Production can be increased by extending run times or parallelizing reactors ("scaling out"). |
| Automation | Allows for streamlined, multi-step syntheses with reduced manual handling. |
The purification of carbamates on an industrial scale must be both efficient and cost-effective. While laboratory-scale purification often relies on standard column chromatography, this method can be impractical and expensive for large quantities. Scalable techniques such as crystallization and industrial-scale chromatography are therefore employed.
Crystallization is a primary method for purifying solid carbamates. It is a cost-effective technique that can yield high-purity products. The process involves dissolving the crude carbamate in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize while impurities remain in the solution. The efficiency of this process depends on the solubility profile of the carbamate and its impurities. For some carbamates, simple filtration after the reaction is sufficient to recover the product in high yield, particularly if the product has low solubility in the reaction medium. ionike.com
Industrial-scale chromatography is used for high-purity applications or when crystallization is not effective. Process-scale chromatography columns, which can be over two meters in diameter, are designed for large-scale separation of compounds. cytivalifesciences.com While traditional batch liquid chromatography (HPLC) can be costly due to high solvent consumption, technologies like Supercritical Fluid Chromatography (SFC) are gaining traction as a greener and more efficient alternative. SFC uses supercritical CO2 as the primary mobile phase, significantly reducing the use of organic solvents and allowing for faster separations and easier solvent removal. youtube.com This makes it an attractive option for the sustainable purification of pharmaceutical intermediates and other high-value chemicals.
Byproduct formation is a critical issue in industrial synthesis as it lowers the yield of the desired product and complicates the purification process. In the synthesis of N-aryl carbamates, several side reactions can occur depending on the chosen synthetic route.
In the reductive carbonylation of nitroarenes , common byproducts include aniline, azoxyarenes, azoarenes, and N,N'-diaryl ureas. ukessays.com The formation of aniline occurs through the complete reduction of the nitro group, which can then react with an isocyanate intermediate to form the diaryl urea, a more favorable reaction than with the alcohol. ukessays.com The presence of moisture can also contribute to the formation of these hydrogenation products. ukessays.com Mitigation strategies involve stringent control of reaction conditions, such as using high carbon monoxide pressures (up to 100 bar) and an acidic co-catalyst to enhance selectivity towards the desired carbamate. ukessays.com
When using dimethyl carbonate (DMC) , a common side reaction is N-methylation of the starting amine or the carbamate product. The selectivity of the reaction (methoxycarbonylation vs. methylation) is highly dependent on the catalyst and reaction conditions. For example, in the synthesis of methyl N-phenyl carbamate from aniline and DMC, high selectivity (>90%) can be achieved using specific mixed metal oxide catalysts at temperatures between 100 and 220°C. google.com Using a continuous-flow reactor can also suppress byproduct formation by allowing for precise temperature control and short residence times. core.ac.uk
Another potential byproduct in carbamate synthesis is the formation of ureas, which can arise from the reaction of an isocyanate intermediate with a starting amine. This is particularly relevant in processes where the amine is used in excess or when the isocyanate intermediate is not efficiently trapped by the alcohol. Careful control of stoichiometry and reaction conditions is essential to minimize this pathway.
Comparative Analysis of Synthetic Routes for Related Carbamates
Several synthetic routes exist for the preparation of N-aryl carbamates, each with distinct advantages and disadvantages regarding efficiency, selectivity, cost, and environmental impact.
The traditional method for carbamate synthesis involves the use of highly toxic phosgene or its derivatives like triphosgene. While often efficient, the hazards associated with these reagents have driven the development of alternative routes.
Reductive Carbonylation of Nitroarenes: This method synthesizes carbamates directly from nitro compounds and carbon monoxide in a single step. ukessays.com It serves as an important phosgene-free route. Palladium-based catalysts, particularly with 1,10-phenanthroline (phen) ligands, have shown high activity and selectivity. nih.gov Heterogenized catalysts have been developed to facilitate catalyst recovery and reuse, achieving high turnover numbers (TON = 530) and selectivity (92%) for carbamate formation. nih.gov However, this method often requires high pressures and temperatures, and selectivity can be an issue, with potential for byproduct formation. ukessays.comtaylorfrancis.com
Methoxycarbonylation with Dimethyl Carbonate (DMC): This is considered a "green" alternative, as DMC is a non-toxic and biodegradable reagent. core.ac.uk The reaction of an aromatic amine with DMC, typically in the presence of a catalyst, yields the corresponding methyl carbamate. This route can achieve very high conversion and selectivity. For example, continuous-flow synthesis of methyl phenylcarbamate from aniline and DMC has demonstrated 99% conversion and 96% selectivity. core.ac.uk The primary challenge is often the need for catalysts and sometimes elevated temperatures to drive the reaction efficiently.
Palladium-Catalyzed Synthesis from Aryl Halides/Triflates: This modern approach involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol. organic-chemistry.orgmit.edu The reaction proceeds through an in situ generated aryl isocyanate intermediate, which is then trapped by the alcohol. This method is versatile, tolerates a wide range of functional groups, and provides access to various carbamates in good to excellent yields. organic-chemistry.orgmit.edu The use of more reactive aryl triflates can expand the substrate scope to include sterically hindered compounds. organic-chemistry.orgmit.edu
Transesterification/Transcarbamoylation: Carbamates can also be synthesized through the transesterification of an existing carbamate with a different alcohol. This method is particularly useful for creating more complex carbamates from simpler ones. For example, tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate proceeds under mild conditions with good yields and broad functional group tolerance. mdpi.com The kinetics of this reaction are influenced by substituents on the aryl ring, with electron-withdrawing groups facilitating the process. google.com
Comparative Data on Carbamate Synthesis Routes:
| Synthetic Route | Typical Reagents | Catalyst | Conditions | Selectivity | Yield | Key Advantages/Disadvantages |
| Reductive Carbonylation | Nitroarene, CO, Alcohol | Pd-based (e.g., Pd@phen-POP) | High Pressure (40-100 bar), High Temp. | ~92% nih.gov | High | Phosgene-free; single step. Requires high pressure; potential byproducts. ukessays.comnih.gov |
| DMC Methoxycarbonylation | Aromatic Amine, DMC | Metal Oxides (e.g., CeZnZr), Zinc Carbonate | 100-220°C | >97% core.ac.ukgoogle.com | >98% | Green, non-toxic reagent. Often requires catalyst and heat. core.ac.uk |
| Pd-Catalyzed Coupling | Aryl Halide/Triflate, NaOCN, Alcohol | Palladium complex | Mild to moderate temp. | Good to Excellent | High | Broad substrate scope; high functional group tolerance. organic-chemistry.orgmit.edu |
| Transesterification | O-methyl-N-aryl carbamate, Alcohol | Alkoxide, Tin compounds | 50-120°C | High | Good | Mild conditions; useful for diversification. mdpi.comgoogle.com |
The principles of green chemistry—minimizing waste, using less hazardous chemicals, and improving energy efficiency—are central to modern industrial synthesis. The development of phosgene-free routes to carbamates is a prime example of these principles in action.
Dimethyl Carbonate (DMC): As previously discussed, DMC is a leading green alternative to phosgene and its derivatives (e.g., chloroformates) for synthesizing carbamates. googleapis.com It is non-toxic, biodegradable, and can be produced via green methods. Its use in methoxycarbonylation reactions produces methanol as the only significant byproduct, which can potentially be recycled. googleapis.com The synthesis of carbamates from amines and DMC is an atom-efficient process that avoids the formation of corrosive HCl or salt waste streams associated with phosgene-based methods.
Carbon Dioxide (CO₂): The direct utilization of CO₂ as a C1 building block is a highly attractive green strategy for carbamate synthesis. This approach utilizes a cheap, abundant, and non-toxic feedstock. Various methods have been developed for the three-component coupling of an amine, an alkyl halide, and CO₂ to form carbamates. organic-chemistry.org These reactions are often promoted by a base and can proceed under mild conditions, offering high yields while avoiding N-alkylation byproducts. organic-chemistry.org Continuous-flow processes utilizing CO₂ have been shown to be particularly effective, significantly reducing reaction times and simplifying purification. acs.org A key challenge in CO₂-based synthesis is often the thermodynamic stability of CO₂, which can necessitate the use of catalysts or dehydrating agents to achieve high conversion. nih.gov
Triphosgene: Bis(trichloromethyl) carbonate, commonly known as triphosgene, is a solid, crystalline compound that serves as a safer and more convenient substitute for gaseous phosgene. researchgate.net While it still relies on phosgene-type chemistry, its solid nature makes it easier to handle and measure, reducing the risks associated with storing and using highly toxic gas. Triphosgene is a versatile reagent used in the synthesis of a wide array of compounds, including carbamates, isocyanates, and ureas. researchgate.net
These green approaches not only mitigate the significant safety and environmental hazards associated with phosgene but also often lead to more efficient and streamlined processes by reducing waste and simplifying product work-up.
Chemical Reactivity, Degradation Pathways, and Kinetic Studies
Hydrolytic Stability and Mechanism of Methyl N-methyl-N-(4-nitrophenyl)carbamate
The hydrolytic stability of this compound is a critical aspect of its chemical behavior, influencing its persistence and degradation in various environments. The carbamate (B1207046) functional group, which contains both an ester and an amide linkage, is susceptible to hydrolysis. However, carbamates are generally more stable to hydrolysis than corresponding esters because the carbonyl group in carbamates is less electrophilic. researchgate.net The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and the presence of catalysts.
The hydrolysis of carbamates can be catalyzed by both acids and bases. clemson.edu Acid-catalyzed hydrolysis is generally not a significant mechanism for carbamates because the central carbon atom is surrounded by two electron-withdrawing atoms (oxygen and nitrogen). clemson.edu Conversely, base-mediated hydrolysis, or alkaline hydrolysis, is a more dominant pathway. researchgate.netclemson.edu
Kinetic studies on related compounds, such as methyl 4-nitrophenyl carbonate (MNPC), have been conducted to understand the effect of pH on the reaction rate. For instance, the reactions of MNPC with various amines were studied at different pH values, maintained by the amine as its own buffer. acs.org Pseudo-first-order rate coefficients were determined by following the release of the 4-nitrophenoxide anion spectrophotometrically. acs.org The rate of hydrolysis is typically defined by a simple pseudo-first order reaction. clemson.edu
The pH-rate profile for the hydrolysis of similar compounds, like 4-nitrophenyl β-D-glucopyranoside, reveals different mechanistic regimes depending on the pH. chemrxiv.orgchemrxiv.org At low pH, specific acid-catalyzed hydrolysis occurs. In the neutral to mildly basic region, an uncatalyzed hydrolysis mechanism can be observed, which may involve a bimolecular process with significant participation by the nucleophile (water or hydroxide). chemrxiv.orgchemrxiv.org Under strongly basic conditions, other mechanisms, such as neighboring group participation, may become dominant. chemrxiv.org
A study on 4-nitrophenyl carbonates and carbamates as protecting groups demonstrated their stability in acidic and neutral conditions, with hydrolysis occurring in basic environments. emerginginvestigators.org The kinetics of hydrolysis were monitored by the release of the yellow-colored 4-nitrophenolate (B89219) ion. emerginginvestigators.org
Table 1: Summary of pH-Dependent Hydrolysis Mechanisms for Related Nitrophenyl Compounds
| pH Range | Dominant Hydrolysis Mechanism | Key Characteristics |
| Acidic (low pH) | Specific acid-catalyzed hydrolysis | Protonation of the carbonyl oxygen, followed by nucleophilic attack. Generally slow for carbamates. |
| Neutral | Uncatalyzed hydrolysis | Slow reaction with water acting as the nucleophile. |
| Mildly Basic | Base-catalyzed hydrolysis (BAC2) | Nucleophilic attack of hydroxide (B78521) ion on the carbonyl carbon. researchgate.net |
| Strongly Basic | Varies; may involve elimination or other pathways | Can involve mechanisms like E1cB for primary carbamates. researchgate.net |
This table is a generalized representation based on studies of similar compounds and may not reflect the exact behavior of this compound under all conditions.
The central carbonyl carbon of the carbamate group is electrophilic and thus susceptible to nucleophilic attack. In alkaline hydrolysis, the hydroxide ion (OH-) acts as the nucleophile. clemson.edu For N,N-disubstituted carbamates like this compound, the hydrolysis in basic conditions typically proceeds through a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. researchgate.net This involves the direct attack of the hydroxide ion on the carbonyl carbon. researchgate.net
Kinetic investigations of the reactions of methyl 4-nitrophenyl carbonate (MNPC) with a series of secondary alicyclic amines and quinuclidines in aqueous solution provide insights into the nucleophilic attack mechanism. acs.orgresearchgate.net The Brønsted-type plot for these reactions is consistent with a stepwise mechanism proceeding through a zwitterionic tetrahedral intermediate. acs.orgresearchgate.net
The hydrolysis of carbamates, similar to esters and amides, is believed to proceed through the formation of a short-lived tetrahedral intermediate. clemson.eduic.ac.uk This intermediate is formed when the nucleophile attacks the carbonyl carbon, causing the carbon to shift from sp2 to sp3 hybridization and adopt a tetrahedral geometry. The stability of this intermediate is influenced by factors such as charge distribution, solvents, and substituents.
For N,N-disubstituted carbamates, the base-catalyzed hydrolysis involves the formation of a carbonate anion intermediate. nih.gov The formation of a tetrahedral intermediate is often the rate-determining step in the hydrolysis of carbamates with an alkyl group on the nitrogen. clemson.edu The subsequent collapse of this intermediate leads to the final products.
During the hydrolysis of carbamates, the breakdown of the tetrahedral intermediate can, in principle, involve the cleavage of either the C-O (acyl-oxygen) or C-N (alkyl-nitrogen) bond. The nature of the leaving group and the reaction conditions determine which bond is preferentially broken. In the hydrolysis of this compound, the 4-nitrophenoxide is a good leaving group, making the C-O bond cleavage the more favorable pathway.
Studies on the degradation of related compounds have explored the factors controlling the dominance of C-P versus C-N bond cleavage, highlighting the role of the reaction environment. science.gov In the context of bioorthogonal chemistry, carbamate cleavage is a well-established strategy for releasing amines, which inherently involves C-O bond cleavage. nih.gov
Other Electrophilic and Nucleophilic Reactions of the Compound
Beyond hydrolysis, this compound can undergo other chemical transformations involving its functional groups. The nitro group on the aromatic ring is a key site for electrophilic and nucleophilic reactions.
The nitro group of aromatic nitro compounds is susceptible to reduction by various reagents. wikipedia.org The reduction of nitroaromatics is a significant industrial process and can lead to a variety of products depending on the reducing agent and reaction conditions. wikipedia.org
Common methods for the reduction of aryl nitro compounds to the corresponding anilines include catalytic hydrogenation (using catalysts like Raney nickel or palladium-on-carbon), or the use of metals in acidic media (like iron). wikipedia.org Other reagents such as sodium hydrosulfite, tin(II) chloride, and titanium(III) chloride can also be employed. wikipedia.org It is important to note that metal hydrides are generally not used for this transformation as they tend to produce azo compounds. wikipedia.org
The reduction of the nitro group can also lead to the formation of hydroxylamines. wikipedia.org This can be achieved using reagents like Raney nickel and hydrazine at low temperatures or through electrolytic reduction. wikipedia.org Furthermore, treatment with excess zinc metal can result in the formation of N,N'-diarylhydrazine. wikipedia.org
In the context of bioreductive drugs, 4-nitrobenzyl carbamates can be reduced to the corresponding hydroxylamines, which then fragment to release amines. researchgate.net
Table 2: Potential Reduction Products of the Nitro Group
| Reducing Agent/Conditions | Major Product |
| Catalytic Hydrogenation (e.g., Pd/C, H2) | Aniline derivative |
| Fe/HCl | Aniline derivative |
| SnCl2/HCl | Aniline derivative |
| Raney Ni, Hydrazine (0-10 °C) | Hydroxylamine derivative |
| Zn, NH4Cl (aq) | Hydroxylamine derivative |
| Excess Zn | N,N'-diarylhydrazine derivative |
| Metal Hydrides (e.g., LiAlH4) | Azo compound |
This table outlines general reactions for aromatic nitro compounds and indicates the likely products for the reduction of this compound.
Reduction Reactions and Hydrolysis of the Carbamate Group
The chemical behavior of nitrophenyl carbamates is strongly influenced by reactions involving the nitro group and the carbamate linkage.
Reduction of the Nitro Group: The nitro group on the aromatic ring is susceptible to reduction by various methods, including catalytic hydrogenation (e.g., using Palladium-on-carbon or Raney Nickel) or the use of metals in acidic media (e.g., Fe, Sn, or Zn with HCl). masterorganicchemistry.comcommonorganicchemistry.com The reduction typically converts the nitro group (NO₂) into a primary amine (NH₂). masterorganicchemistry.com In related systems, such as 4-nitrobenzyl carbamates, the reduction of the nitro group to a hydroxylamine is a key activation step. This transformation from an electron-withdrawing nitro group to an electron-donating hydroxylamino group can trigger a cascade of electronic rearrangements, leading to the spontaneous fragmentation and cleavage of the carbamate bond. researchgate.net
Hydrolysis of the Carbamate Group: The carbamate ester linkage can undergo hydrolysis, particularly under alkaline conditions. The mechanism of alkaline hydrolysis for compounds like p-nitrophenyl N-methylcarbamate has been investigated. acs.org For carbamates in general, at pH values above 7, the degradation is consistent with a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where the hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. scielo.br The stability of the carbamate is therefore highly dependent on the pH of the environment.
Nucleophilic Aromatic Substitution on the Nitrophenyl Ring
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for compounds containing an aromatic ring with strong electron-withdrawing substituents. wikipedia.org The nitro group (NO₂) is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, especially when positioned ortho or para to a potential leaving group. masterorganicchemistry.com This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance. masterorganicchemistry.comyoutube.com
While the carbamate group itself is not a typical leaving group in SNAr reactions, its electronic influence, combined with that of the nitro group, would affect the reactivity of the ring if another suitable leaving group (such as a halide) were present. In a unique acid-catalyzed reaction involving certain alkyl N-(4-nitrophenyl)carbamates, an intermolecular rearrangement has been observed where a substituent migrates from the carbamate nitrogen to a carbon atom on the nitrophenyl ring, representing a form of nucleophilic substitution on the activated ring. researchgate.net
Transesterification Reactions with Alcohols
Transesterification, or more specifically transcarbamoylation, is a key reaction for modifying carbamates. The reaction of O-methyl-N-aryl carbamates with various alcohols can be catalyzed by their respective alkoxides. rsc.org Kinetic studies show that these reactions typically follow first-order kinetics with respect to the carbamate. rsc.org The mechanism involves a nucleophilic attack by the alkoxide ion on the carbonyl carbon of the carbamate. rsc.org
The structure of the alcohol plays a significant role, with primary alcohols generally reacting more readily than more sterically hindered secondary or tertiary alcohols. unive.it Tin-based catalysts have also been shown to effectively promote the transcarbamoylation of alcohols with phenyl carbamate, a process that tolerates a wide range of other functional groups. organic-chemistry.org
Degradation Mechanisms in Environmental and Model Systems
The degradation of this compound in various systems is influenced by factors such as pH and the presence of reactive species like radicals.
Radical-Induced Degradation (e.g., Hydroxyl Radical Reactions)
Influence of Substituents on Degradation Rates and Mechanisms
Substituents on the aromatic ring have a profound impact on the reactivity and degradation rates of nitrophenyl carbamates, an effect that can be quantified using Hammett linear free-energy relationships. semanticscholar.org The nature of this influence depends critically on the reaction mechanism.
In Reductively-Initiated Fragmentation: For 4-nitrobenzyl carbamates, which undergo fragmentation after the nitro group is reduced, electron-donating substituents on the benzyl ring accelerate the fragmentation of the resulting hydroxylamine intermediate. This is because electron-donating groups stabilize the developing positive charge on the benzylic carbon during the cleavage process. researchgate.net The effect of various substituents on the fragmentation half-life is summarized in the table below.
| Substituent on Benzyl Ring | Hammett Constant (σ) | Maximum Half-life (Mt₁/₂) (min) |
|---|---|---|
| 2-NO₂ | 0.78 | 56 |
| 3-Cl | 0.37 | 32 |
| H (Parent Compound) | 0.00 | 16 |
| 3-Me | -0.07 | 15 |
| 2-Me | -0.17 | 11 |
| 2-OMe | -0.27 | 9.0 |
In Transesterification Reactions: In contrast, for reactions involving nucleophilic attack at the carbamate carbonyl, such as alkoxide-catalyzed transesterification, electron-withdrawing substituents on the aromatic ring facilitate the process. rsc.org These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the incoming nucleophile (the alkoxide). rsc.org
This dichotomy highlights how the electronic nature of substituents can either accelerate or retard degradation, depending on the specific chemical pathway involved.
Kinetic Analysis of Analogous Carbamate Reactions
The study of analogous compounds provides significant insight into the reactivity of this compound. Kinetic analyses of structurally similar nitrophenyl carbonates and carbamates reveal detailed mechanisms of their reactions, particularly aminolysis.
The aminolysis of nitrophenyl carbonates, such as methyl 4-nitrophenyl carbonate (MNPC), has been extensively studied to understand the reaction mechanisms. These reactions are typically investigated in aqueous solutions by spectrophotometrically monitoring the release of the 4-nitrophenoxide or 4-nitrophenol (B140041) ion. acs.org Under excess amine concentrations, the reactions generally follow pseudo-first-order kinetics. acs.orgnih.gov
Kinetic studies of the reactions of MNPC with series of secondary alicyclic amines (SAA) and quinuclidines (QUIN) have shown that the mechanism can vary. acs.org For many of these reactions, the data is consistent with a stepwise mechanism that proceeds through a zwitterionic tetrahedral intermediate (T±). acs.org However, concerted mechanisms, where the bond formation and bond fission occur in a single step, have also been proposed for similar systems. acs.org
The plots of the observed pseudo-first-order rate coefficient (kobsd) versus the concentration of free amine are often linear. acs.orgnih.gov The slope of this plot gives the second-order rate constant (kN), which is independent of pH. nih.gov However, in some cases, such as the aminolysis of methyl 4-nitrophenyl thionocarbonate, nonlinear plots are observed, suggesting a more complex mechanism involving multiple intermediates or catalytic pathways. nih.gov
The reactivity of these carbamates and carbonates is influenced by both the non-leaving group and the leaving group. For instance, comparing the reactivity of 4-chlorophenyl 4-nitrophenyl carbonate (ClPNPC) with 4-methylphenyl 4-nitrophenyl carbonate (MPNPC), it was found that ClPNPC is approximately 70% more reactive towards certain amines when the expulsion of the leaving group is the rate-determining step. nih.gov The nature of the amine nucleophile also plays a critical role; secondary alicyclic amines have been shown to be less reactive than isobasic pyridines in some cases, which is attributed to differences in the stability of the tetrahedral intermediate. nih.gov
| Amine | Amine Type | Proposed Mechanism | Reference |
|---|---|---|---|
| Secondary Alicyclic Amines (SAA) | Secondary Amine | Stepwise (via T± intermediate) with a change in rate-determining step | acs.org |
| Quinuclidines (QUIN) | Tertiary Amine | Stepwise (via T± intermediate), breakdown is rate-limiting | acs.org |
| Piperidine | Secondary Amine | Stepwise | acs.org |
| Piperazinium ion | Secondary Amine (protonated) | Stepwise | acs.org |
Brønsted-type plots are a crucial tool for elucidating the mechanisms of aminolysis reactions. acs.org These plots correlate the logarithm of the rate constant (log kN) with the pKa of the conjugate acid of the attacking amine. The slope of this plot, known as the Brønsted coefficient (β or βN), provides information about the degree of bond formation in the transition state of the rate-determining step. nih.gov
For the aminolysis of nitrophenyl carbonates, Brønsted plots can be linear or biphasic (curved). nih.gov
A linear plot with a βN value of 0.8-0.9, as seen in the reaction of quinuclidines with MPNPC and ClPNPC (βN ≈ 0.87-0.88), suggests a stepwise mechanism where the breakdown of the tetrahedral intermediate (T±) to products is the rate-limiting step. nih.gov A large β value indicates a transition state that closely resembles the tetrahedral intermediate, with significant bond formation between the amine and the carbonyl carbon.
A biphasic or nonlinear plot indicates a change in the rate-determining step as the basicity of the amine changes. nih.gov For example, the reaction of secondary alicyclic amines with ClPNPC shows a biphasic plot with a slope (β₁) of 0.2 for highly basic amines and a slope (β₂) of 0.9 for less basic amines. nih.gov This is interpreted as a shift in the rate-determining step from the formation of the tetrahedral intermediate (low β, for high pKa amines) to the breakdown of the intermediate (high β, for low pKa amines). nih.gov
Intermediate β values, such as the βN of approximately 0.25 observed for the aminolysis of phenyl 4-nitrophenyl thionocarbonate, indicate that the formation of the tetrahedral intermediate is the rate-determining step. nih.gov
These plots are therefore instrumental in distinguishing between concerted mechanisms and stepwise mechanisms involving tetrahedral intermediates, and in identifying the specific rate-limiting step within a multi-step pathway. acs.orgnih.gov
| Substrate | Amine Series | βN Value(s) | Mechanistic Interpretation | Reference |
|---|---|---|---|---|
| 4-Chlorophenyl 4-nitrophenyl carbonate (ClPNPC) | Secondary Alicyclic Amines (SAA) | 0.2 (high pKa) 0.9 (low pKa) | Stepwise; change in rate-determining step from formation to breakdown of T± as pKa decreases. | nih.gov |
| 4-Methylphenyl 4-nitrophenyl carbonate (MPNPC) | Quinuclidines (QUIN) | 0.88 | Stepwise; breakdown of T± is rate-limiting. | nih.gov |
| Methyl 4-nitrophenyl carbonate (MNPC) | Quinuclidines (QUIN) | 0.86 | Stepwise; breakdown of T± is rate-limiting. | acs.org |
| Phenyl 4-nitrophenyl thionocarbonate | Secondary Alicyclic Amines (SAA) | 0.25 | Stepwise; formation of T± is rate-limiting. | nih.gov |
Unlike uncatalyzed chemical reactions, enzyme-catalyzed reactions, including those involving carbamates, often display saturation kinetics. wikipedia.org This phenomenon occurs because the reaction involves the formation of an enzyme-substrate (or enzyme-inhibitor) complex as an intermediate step.
The general mechanism can be described by the Michaelis-Menten model, where the enzyme (E) binds to the substrate (S) to form an enzyme-substrate complex (ES), which then proceeds to form the product (P) and regenerate the free enzyme. khanacademy.org
At low substrate concentrations, the rate of the reaction is typically first-order, increasing linearly with the substrate concentration. wikipedia.org However, as the substrate concentration increases, the enzyme's active sites become progressively occupied. youtube.com When the substrate concentration is high enough to occupy nearly all the active sites, the enzyme is said to be saturated. youtube.comlibretexts.org At this point, the reaction rate approaches a maximum velocity (Vmax) and becomes independent of the substrate concentration (zero-order kinetics). wikipedia.orgyoutube.com An experiment conducted at high substrate levels is referred to as a saturation kinetics experiment. libretexts.org
In the context of carbamates, this behavior is particularly relevant for their role as inhibitors of certain enzymes, such as acetylcholinesterase. The carbamate acts as a substrate, and the interaction leads to the formation of a carbamoylated enzyme intermediate. This covalent modification inactivates the enzyme. The rate of formation of this carbamoylated enzyme often follows saturation kinetics, where increasing the concentration of the carbamate inhibitor leads to a maximal rate of enzyme inactivation. The turnover number, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per second under saturating conditions. libretexts.org
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For methyl N-methyl-N-(4-nitrophenyl)carbamate, ¹H and ¹³C NMR spectroscopy would provide definitive information about its molecular structure. Although specific experimental spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:
Aromatic Protons: The protons on the 4-nitrophenyl group would appear as two doublets in the downfield region (typically δ 7.0-8.5 ppm). The electron-withdrawing effect of the nitro group would shift these protons to a higher chemical shift.
N-Methyl Protons: The protons of the N-methyl group (N-CH₃) would likely appear as a singlet.
O-Methyl Protons: The protons of the methoxy (B1213986) group (O-CH₃) would also be a singlet, typically found in a different region from the N-methyl protons.
For comparison, the related compound 4-nitrobenzyl carbamate (B1207046) shows aromatic proton signals as doublets at δ 7.520-7.541 ppm and δ 8.191-8.213 ppm. rsc.org
Expected ¹³C NMR Spectral Features: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom:
Carbonyl Carbon: The carbamate carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the range of δ 150-170 ppm.
Aromatic Carbons: The carbons of the nitrophenyl ring would appear in the aromatic region (δ 110-160 ppm). The carbon atom attached to the nitro group would be significantly downfield.
Methyl Carbons: The N-methyl and O-methyl carbons would show signals in the upfield region of the spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Key expected IR absorption bands include:
C=O Stretching: A strong absorption band corresponding to the carbonyl group of the carbamate is expected in the region of 1700-1750 cm⁻¹. For example, the C=O stretch for 4-nitrobenzyl carbamate is observed at 1604 cm⁻¹, while for 2-nitrophenyl carbamate it appears at 1745 cm⁻¹. rsc.org
N-O Stretching: The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond is expected in the fingerprint region.
C-O Stretching: The C-O stretch of the ester group will also be present.
Aromatic C-H Stretching: These vibrations are typically observed just above 3000 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Carbamate C=O | 1700-1750 | Stretching |
| Aromatic NO₂ | 1500-1560 | Asymmetric Stretching |
| Aromatic NO₂ | 1345-1385 | Symmetric Stretching |
| Aromatic C-H | >3000 | Stretching |
| C-O (Ester) | 1000-1300 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for monitoring reactions involving 4-nitrophenyl carbamates, especially their hydrolysis. emerginginvestigators.org These compounds are often used as base-labile protecting groups in organic synthesis. nih.gov
The principle of reaction monitoring relies on the distinct spectral properties of the reactant and the product. The 4-nitrophenyl carbamate itself has a UV absorption profile, but upon hydrolysis under basic conditions, it releases the 4-nitrophenolate (B89219) ion. This ion is intensely yellow and exhibits a strong absorbance maximum at approximately 413 nm. emerginginvestigators.org By monitoring the increase in absorbance at this wavelength over time, the rate of the hydrolysis reaction can be accurately determined. emerginginvestigators.org This method allows for the quantitative comparison of hydrolysis kinetics under various conditions, such as different pH levels. emerginginvestigators.org
Mass Spectrometry Techniques in Compound Analysis and Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. The EPA/NIH mass spectral database lists an entry for "Carbamic acid, methyl(4-nitrophenyl)-, methyl ester," which corresponds to this compound, confirming the existence of its mass spectrum. archive.org
While the detailed experimental spectrum is not provided in the available literature, the fragmentation pattern can be predicted based on the structure of the molecule. Common fragmentation pathways for such compounds would likely involve:
α-cleavage: Cleavage of bonds adjacent to the carbonyl group or the nitrogen atom.
Loss of small molecules: Elimination of neutral fragments such as CO₂, CH₃O•, or NO₂.
Cleavage of the ester group: Fragmentation leading to the formation of ions corresponding to the nitrophenylamine moiety and the methoxycarbonyl group.
The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, 210.18 g/mol .
X-ray Crystallography and Solid-State Structural Analysis of Analogues
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not described, detailed analyses of close analogues like methyl N-(4-nitrophenyl)carbamate and phenyl N-(4-nitrophenyl)carbamate offer valuable insights into the likely solid-state conformation and intermolecular interactions.
In the crystal structure of the analogue methyl N-(4-nitrophenyl)carbamate , the molecule is nearly planar. pdx.edu However, there are slight twists of the functional groups relative to the aromatic ring. The nitro group is twisted from the plane of the aromatic ring by 5.1°, and the methoxycarbonyl group is twisted by 6.2°. pdx.edu
For the bulkier analogue, phenyl N-(4-nitrophenyl)carbamate , the two aromatic rings are significantly twisted with respect to each other. The asymmetric unit of this compound contains two independent molecules, with dihedral angles between the aromatic rings of 48.18° and 45.81°. spectrabase.com The carbamate group itself is also twisted relative to the attached rings. spectrabase.com These findings suggest that steric hindrance plays a crucial role in the solid-state conformation of these molecules.
| Compound | Torsion Angle Description | Angle (°) | Reference |
|---|---|---|---|
| Methyl N-(4-nitrophenyl)carbamate | Nitro group vs. aromatic ring | 5.1 | pdx.edu |
| Methyl N-(4-nitrophenyl)carbamate | Methoxycarbonyl group vs. aromatic ring | 6.2 | pdx.edu |
| Phenyl N-(4-nitrophenyl)carbamate (Molecule A) | Dihedral angle between aromatic rings | 48.18 | spectrabase.com |
| Phenyl N-(4-nitrophenyl)carbamate (Molecule B) | Dihedral angle between aromatic rings | 45.81 | spectrabase.com |
In the solid state, the packing of these molecules is governed by various intermolecular interactions. For methyl N-(4-nitrophenyl)carbamate , intermolecular N—H···O hydrogen bonds link the molecules into chains. pdx.edu Additionally, weak C—H···O interactions help to organize these chains into sheets. pdx.edu
Similarly, in the crystal structure of phenyl N-(4-nitrophenyl)carbamate , molecules are linked by N—H···O hydrogen bonds, forming chains. spectrabase.com C—H···π interactions are also observed, further stabilizing the crystal lattice. spectrabase.com These interactions demonstrate the importance of the carbamate group in directing the solid-state assembly of these compounds, acting as both a hydrogen bond donor and acceptor. spectrabase.com
Advanced Spectroscopic Probes for Mechanistic Studies
While detailed mechanistic studies focused exclusively on this compound are not extensively reported in peer-reviewed literature, the chemical structure of the compound lends itself to well-established analytical methodologies. The reaction mechanisms for this class of molecules are frequently elucidated using advanced spectroscopic probes, primarily leveraging the unique properties of the 4-nitrophenyl group. This moiety acts as a sensitive reporter group, allowing for precise monitoring of chemical transformations.
The principal advanced spectroscopic method for mechanistic investigation of compounds like this compound is UV-Visible (UV-Vis) Spectroscopy . numberanalytics.comnumberanalytics.com This technique is powerfully applied to study the kinetics of reactions such as hydrolysis, aminolysis, and enzymatic degradation. emerginginvestigators.orgacs.org The core principle of this application lies in the cleavage of the carbamate's ester linkage, which releases the 4-nitrophenoxide ion.
The 4-nitrophenyl group is an excellent chromophore that undergoes a distinct and easily quantifiable change in its absorption spectrum upon liberation from the parent carbamate molecule. emerginginvestigators.org In neutral or acidic solutions, the released 4-nitrophenol (B140041) has an absorbance maximum around 330 nm. acs.org However, under basic conditions (pH > 7.15), it deprotonates to form the 4-nitrophenolate anion, which is a bright yellow species with a strong absorbance maximum at a longer wavelength, typically between 400 nm and 413 nm. emerginginvestigators.orgacs.orgsemanticscholar.org This significant spectral shift and the high molar absorptivity of the 4-nitrophenolate ion provide a clear and sensitive signal for tracking the progress of the reaction in real time. emerginginvestigators.org
Mechanistic studies on closely related N-aryl carbamates and carbonates utilize this spectroscopic handle to determine key kinetic data. acs.orgnih.gov By monitoring the increase in absorbance at ~400 nm under pseudo-first-order conditions (i.e., with a large excess of the reacting nucleophile), researchers can calculate the observed rate coefficients (kobsd). acs.orgresearchgate.net
Table 1: Spectroscopic Data for the 4-Nitrophenoxide Probe in Mechanistic Studies
| Species | Condition | Wavelength of Max. Absorbance (λmax) | Appearance |
|---|---|---|---|
| 4-Nitrophenol | Low pH | ~330 nm acs.org | Colorless |
The kinetic data derived from these spectroscopic measurements are fundamental to elucidating complex reaction mechanisms. For instance, in studies of aminolysis of analogous 4-nitrophenyl carbonates, the relationship between the rate coefficient and the basicity of the amine nucleophile (a Brønsted-type plot) can reveal whether the reaction proceeds through a concerted, single-step mechanism or a stepwise pathway involving a tetrahedral intermediate. acs.orgresearchgate.net A linear Brønsted plot often suggests a concerted mechanism, whereas a biphasic or curved plot can indicate a change in the rate-determining step within a stepwise mechanism. acs.orgresearchgate.net
Furthermore, in the context of enzymatic reactions, the release of 4-nitrophenol from substrates like N-butyl-N-methyl-(4-nitrophenyl) carbamate—a close structural analog—has been used as a specific probe to titrate the active sites of enzymes and to understand the mechanism of inhibition. nih.gov Such studies have demonstrated that the enzymatic nucleophilic attack occurs at the carbamate's carbonyl carbon, proceeding through a tetrahedral intermediate which then breaks down to release the phenolate (B1203915) and a carbamylated enzyme. nih.gov
While UV-Vis spectroscopy is the primary tool, other techniques such as reverse-phase High-Performance Liquid Chromatography (HPLC) can be used as a complementary method. rsc.org HPLC allows for the separation and quantification of the reactant, the released amine, and other products over time, providing further confirmation of the reaction pathway and kinetics determined spectroscopically. rsc.org
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. A DFT study of methyl N-methyl-N-(4-nitrophenyl)carbamate would calculate the electron density to determine the molecule's electronic structure and ground-state energy.
From these calculations, key properties that dictate reactivity can be derived:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nature of the 4-nitrophenyl group is expected to significantly lower the LUMO energy, making the aromatic ring susceptible to nucleophilic attack.
Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule. It would likely show negative potential (red) around the oxygen atoms of the nitro and carbamate (B1207046) groups, indicating regions prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and the carbamate's carbonyl carbon, highlighting sites for nucleophilic attack.
Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis would quantify the partial charge on each atom. These charges are instrumental in understanding the polarity of bonds and predicting sites of reaction. For instance, the carbonyl carbon of the carbamate group would carry a significant positive charge, making it a primary electrophilic center.
A hypothetical data table of DFT-calculated parameters might look like this:
| Parameter | Predicted Value (Arbitrary Units) | Description |
| HOMO Energy | -8.2 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |
| Dipole Moment | 4.5 Debye | Measure of the molecule's overall polarity |
| Charge on Carbonyl C | +0.65 e | Partial charge on the carbamate's carbonyl carbon |
| Charge on Nitro N | +1.10 e | Partial charge on the nitrogen of the nitro group |
This table is illustrative and contains hypothetical data.
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical modeling can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. For this compound, a key reaction to study would be its hydrolysis, which is a characteristic reaction for carbamates.
This analysis involves:
Locating Transition States: Computational methods are used to find the geometry and energy of the transition state (TS)—the highest energy point along the reaction coordinate. For hydrolysis, this would likely involve the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon.
Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. A lower activation energy implies a faster reaction.
Intermediate Identification: The calculations can also identify any reaction intermediates, which are stable species formed during the reaction. In a stepwise mechanism, a tetrahedral intermediate would be expected to form after the initial nucleophilic attack.
Studies on similar compounds, such as methyl 4-nitrophenyl carbonate, have shown that such reactions can proceed through either a concerted (single-step) or a stepwise mechanism involving a tetrahedral intermediate.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structure.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. These predictions are based on calculating the magnetic shielding around each nucleus. Comparing calculated spectra to experimental ones helps in assigning peaks and verifying the synthesized structure.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. This would predict the positions of key absorption bands, such as the C=O stretch of the carbamate group (typically around 1700-1730 cm⁻¹), the N-O stretches of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹), and C-N and C-O stretching vibrations.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum mechanics is ideal for studying electronic properties and reactions, molecular dynamics (MD) simulations are used to explore the physical movements and conformational flexibility of molecules over time. An MD simulation of this compound, particularly in a solvent like water, would reveal:
Conformational Preferences: The simulation would show the preferred rotational states (conformers) around the key single bonds, such as the N-aryl bond and the C-O bonds within the carbamate moiety. The planarity of the carbamate group and its orientation relative to the phenyl ring are key conformational features.
Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules. This would provide insight into how water molecules arrange around the polar nitro and carbamate groups, forming hydrogen bonds and influencing the molecule's solubility and reactivity.
Structure-Reactivity Relationships Derived from Computational Data
By systematically modifying the structure of this compound in silico (e.g., changing substituents on the phenyl ring) and recalculating the properties described above, a quantitative structure-reactivity relationship (QSRR) can be established.
For example, one could find a correlation between the calculated HOMO-LUMO gap and the molecule's stability, or between the calculated partial charge on the carbonyl carbon and the rate of hydrolysis. These relationships are fundamental to rational chemical design, allowing chemists to predict the properties of new, unsynthesized molecules. For this compound, the strong electron-withdrawing effect of the 4-nitro group is a dominant factor, significantly influencing the electronic properties and reactivity of both the carbamate functional group and the aromatic ring.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For methyl N-methyl-N-(4-nitrophenyl)carbamate, future research should prioritize the exploration of sustainable synthetic routes that move away from traditional methods, which often rely on hazardous reagents like phosgene (B1210022) derivatives.
One promising avenue is the utilization of carbon dioxide (CO2) as a C1 feedstock. Photocatalytic methods that enable the three-component coupling of N-methyl-4-nitroaniline, a methylating agent, and CO2 under visible light could offer a green alternative. nih.govmagtech.com.cnacs.org The development of novel photocatalysts that can efficiently activate CO2 under mild conditions will be crucial for the viability of this approach.
Another area of interest is the exploration of biocatalytic and enzymatic synthesis. While not yet specific to this compound, the broader field of biocatalysis is rapidly advancing. Future research could focus on identifying or engineering enzymes capable of catalyzing the formation of the carbamate (B1207046) linkage with high selectivity and efficiency, thereby reducing the need for harsh chemical reagents and solvents.
Furthermore, leveraging flow chemistry and microwave-assisted synthesis could lead to more efficient and scalable production processes. These technologies offer advantages in terms of reaction time, energy consumption, and safety, aligning with the principles of green chemistry. researchgate.net A biphasic method for the preparation of the closely related 4-nitrophenyl N-methylcarbamate has been reported, suggesting that innovative process engineering could yield significant improvements. nju.edu.cn
A comparative table of potential future synthetic routes is presented below:
| Synthetic Approach | Potential Advantages | Research Focus |
| CO2 Utilization | Renewable feedstock, reduced toxicity | Development of efficient catalysts (e.g., photocatalysts) for CO2 fixation. |
| Biocatalysis | High selectivity, mild reaction conditions | Discovery and engineering of novel enzymes for carbamate synthesis. |
| Flow Chemistry | Improved scalability, safety, and efficiency | Optimization of reaction parameters and reactor design for continuous production. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Exploration of suitable solvent systems and microwave parameters. |
In-depth Mechanistic Studies of Specific Reactions and Degradation Pathways
A thorough understanding of the reaction mechanisms and degradation pathways of this compound is essential for predicting its environmental fate and designing more stable or intentionally degradable analogues.
Future research should focus on detailed mechanistic studies of its hydrolysis under various environmental conditions (pH, temperature, and microbial presence). While the alkaline hydrolysis of the related p-nitrophenyl N-methylcarbamate has been studied, a detailed kinetic and mechanistic investigation of the N-methylated analogue is warranted. emerginginvestigators.orgacs.org Spectrophotometric methods could be employed to monitor the hydrolysis kinetics by tracking the release of 4-nitrophenolate (B89219). researchgate.net
The microbial and enzymatic degradation of this compound is another critical area for investigation. Studies have shown that various microorganisms can degrade carbamates, often initiating the process through hydrolysis by esterases or proteases. nih.govacs.orgnih.gov Future work should aim to isolate and characterize specific enzymes capable of degrading this compound, elucidating the complete metabolic pathway and identifying the resulting metabolites. This knowledge is not only crucial for environmental risk assessment but could also be harnessed for bioremediation applications.
Photodegradation is another important environmental fate process for aromatic nitro compounds. Investigating the direct and indirect photolysis of this compound in aqueous environments will provide valuable data on its persistence and potential transformation products under sunlight. magtech.com.cn Studies on the photocatalytic degradation of other carbamate insecticides have demonstrated the utility of catalysts like ZnO and TiO2, which could be explored for this compound. acs.orgresearchgate.net
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. For this compound, advanced computational modeling represents a significant and largely unexplored avenue of research.
Quantum Mechanics (QM) and Density Functional Theory (DFT) studies can be employed to investigate the electronic structure, conformational preferences, and reaction mechanisms of the molecule. nju.edu.cn Such studies can provide insights into bond dissociation energies, reaction barriers for hydrolysis and other transformations, and the nature of excited states relevant to photodegradation. DFT calculations have been used to study the reactivity of carbamates and could be applied to understand the role of the nitro and N-methyl groups on the reactivity of the carbamate moiety in this specific compound. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are valuable for predicting the biological activity and toxicity of new compounds. nih.govorganic-chemistry.org By developing QSAR/QSTR models for a series of related nitrophenyl carbamates, it would be possible to predict the properties of novel derivatives and prioritize synthetic efforts towards compounds with desired characteristics. These models often use descriptors derived from computational chemistry, such as electronic properties and molecular shape.
Molecular dynamics (MD) simulations can be used to study the interactions of this compound with biological targets, such as enzymes, or its behavior in different solvent environments. nih.gov For instance, MD simulations could be used to model the binding of the carbamate to the active site of a degrading enzyme, providing insights into the mechanism of enzymatic catalysis.
The table below summarizes potential applications of computational modeling:
| Modeling Technique | Research Application | Predicted Outcomes |
| DFT/QM | Elucidation of reaction mechanisms | Reaction energy barriers, transition state geometries, spectroscopic properties. |
| QSAR/QSTR | Prediction of biological activity and toxicity | Identification of key molecular descriptors for activity/toxicity, in silico screening of new derivatives. |
| Molecular Dynamics | Study of biomolecular interactions | Binding affinities, conformational changes upon binding, solvation effects. |
Exploration of New Catalytic Transformations Involving the Carbamate Moiety
The carbamate group is not merely a stable linkage but can also serve as a handle for further chemical transformations. Future research should explore novel catalytic methods to functionalize this compound, thereby creating a platform for the synthesis of a diverse range of new molecules.
Cross-coupling reactions , such as the Suzuki-Miyaura coupling, have been successfully applied to aryl carbamates, allowing for the formation of carbon-carbon bonds. nih.govacs.orgnih.gov Future investigations could focus on adapting these methods for the N-aryl carbamate scaffold of the target molecule, potentially enabling the arylation of the nitrophenyl ring. The development of efficient nickel- or palladium-based catalytic systems will be key to achieving high yields and functional group tolerance. organic-chemistry.org
C-H activation is a powerful strategy for the direct functionalization of unactivated C-H bonds. The carbamate group can act as a directing group, facilitating the ortho-C-H activation of the aromatic ring. magtech.com.cnrsc.org Exploring transition metal-catalyzed C-H arylation, alkenylation, or alkylation of the nitrophenyl ring would open up new avenues for creating complex molecular architectures from a simple starting material.
Decarboxylative functionalization represents another exciting area. While more commonly applied to carboxylic acids, exploring catalytic decarboxylative cross-coupling reactions of the carbamate moiety could lead to novel transformations, such as the direct formation of N-arylated products. rsc.orgnih.gov
Integration of Multi-Disciplinary Approaches in Carbamate Research
To fully unlock the potential of this compound, future research must integrate knowledge and techniques from various scientific disciplines. A multi-disciplinary approach will enable a more comprehensive understanding of its properties and applications.
Chemistry and Biology: The interface between chemistry and biology is crucial for exploring the potential pharmaceutical applications of this compound and its derivatives. This involves synthesizing new analogues and evaluating their biological activity, for example, as enzyme inhibitors. nih.gov Understanding the metabolic fate of the compound through biochemical studies is also essential. nih.gov
Materials Science and Polymer Chemistry: Carbamates are the building blocks of polyurethanes. Investigating the potential of this compound as a monomer or additive in polymer synthesis could lead to new materials with unique properties, such as altered thermal stability, optical properties due to the nitro group, or specific degradation characteristics.
Environmental Science and Toxicology: A comprehensive assessment of the environmental impact of this compound requires a multi-disciplinary approach. This includes studying its persistence, mobility, and degradation in soil and water, as well as its toxicity to various organisms. This data is vital for ensuring its safe use and disposal.
Computational Science and Experimental Chemistry: As highlighted in section 7.3, a synergistic approach combining computational modeling and experimental work will be highly beneficial. Computational predictions can guide the design of new experiments, while experimental results can be used to validate and refine computational models.
By pursuing these future research directions, the scientific community can significantly advance our understanding and utilization of this compound, paving the way for innovations in sustainable chemistry, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl N-methyl-N-(4-nitrophenyl)carbamate, and how can reaction efficiency be optimized?
- Methodology : React methyl chloroformate with N-methyl-4-nitroaniline in anhydrous conditions, using pyridine as a base to neutralize HCl byproducts. Optimize stoichiometry (1:1 molar ratio) and solvent choice (e.g., carbon tetrachloride for improved solubility). Monitor reaction completion via TLC (ethanol/DMSO, 3:1; Rf ≈ 0.76). Purify via recrystallization (methanol yields dark brown crystals, 78% efficiency). Validate purity using melting point (126–127°C) and spectroscopic methods .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be observed?
- Methodology :
- IR Spectroscopy : Strong carbonyl stretch (1700–1705 cm⁻¹) and N-H stretch (3300–3350 cm⁻¹) confirm carbamate functionality .
- NMR : Aromatic protons appear as multiplet (δ 7.1–8.1 ppm), while the N-H signal (δ 9.4 ppm) may broaden due to hydrogen bonding .
- X-Ray Crystallography : Triclinic crystal system (P1 space group) with unit cell parameters (a = 7.4269 Å, b = 8.1003 Å, c = 8.5376 Å) provides definitive structural confirmation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers away from oxidizers. Note that full toxicological data are unavailable; treat as a potential irritant .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between synthesized batches be systematically resolved?
- Methodology :
- Compare IR/NMR data with literature benchmarks (e.g., carbonyl peak shifts may indicate solvent polarity effects).
- Use single-crystal X-ray diffraction to resolve ambiguities in molecular conformation.
- Conduct elemental analysis (C, H, N) to verify stoichiometry (e.g., C: 63.03%, N: 5.66%) .
Q. What role does the para-nitro group play in the electronic structure and reactivity of this carbamate?
- Methodology :
- Computational Analysis : Perform DFT calculations to assess electron-withdrawing effects on the carbamate’s carbonyl group, which may increase electrophilicity.
- Crystallographic Data : Analyze bond angles (e.g., C-N-C=O) to evaluate resonance stabilization. The nitro group’s planar geometry (observed in X-ray data) enhances conjugation, stabilizing the aromatic ring .
Q. What methodologies are recommended for studying degradation pathways under varying pH conditions?
- Methodology :
- Kinetic Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC-MS.
- Solubility Considerations : Use DMSO or methanol for stock solutions (solubility data from analogous carbamates suggest limited aqueous solubility) .
- Identify hydrolytic products (e.g., 4-nitroaniline derivatives) using GC-MS .
Q. How can computational tools predict interaction sites with biological targets?
- Methodology :
- Molecular Docking : Use crystallographic coordinates (from PDB) to model binding to acetylcholinesterase or other enzymes.
- Pharmacophore Mapping : Highlight the nitro group and carbamate moiety as potential hydrogen-bond acceptors. Validate with in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
